5-Methoxy-indole-1-ylamine

Description

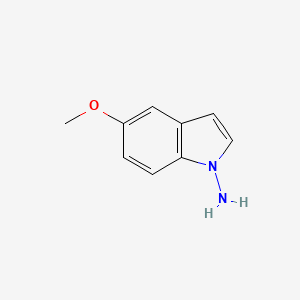

5-Methoxy-indole-1-ylamine (hypothetical structure: 1-amino-5-methoxyindole) is a substituted indole derivative featuring a methoxy group at the 5-position and an amine group at the 1-position of the indole ring. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as 5-methoxyindole derivatives with substitutions at positions 1, 2, 3, or side chains—are well-documented. These compounds are of interest due to their diverse pharmacological properties, including antioxidant, psychoactive, and receptor-binding activities .

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

5-methoxyindol-1-amine |

InChI |

InChI=1S/C9H10N2O/c1-12-8-2-3-9-7(6-8)4-5-11(9)10/h2-6H,10H2,1H3 |

InChI Key |

FQTGEHXJENVUAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substitution Position : The pharmacological and physicochemical properties of indole derivatives are highly sensitive to substituent positions. For instance, 5-methoxytryptamine (5-MeO-T) with a 3-ethylamine side chain exhibits serotonergic activity , while 1-ethyl-5-methoxyindole (alkylation at N1) may display altered lipophilicity and metabolic stability .

- Functional Groups: The presence of electron-withdrawing groups (e.g., -NO₂ in 5-methoxy-3-(2-nitrovinyl)-1H-indole) enhances electrophilic reactivity, making such compounds intermediates for further derivatization . Conversely, ester or acyl chloride groups (e.g., 5-methoxyindole-2-carboxylic acid ethyl ester) are pivotal in peptide coupling reactions .

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Key Observations :

- Melting Points : Carboxylic acid derivatives (e.g., 5-methoxyindole-2-carboxylic acid) exhibit higher melting points (199–201°C) due to hydrogen bonding, compared to alkylated or vinyl-substituted analogs .

- Solubility : Hydrophobic substituents (e.g., pentyl-imidazole in compound 95 ) reduce aqueous solubility, impacting bioavailability.

Preparation Methods

Synthesis of 5-Methoxyindole

The reaction of 5-bromoindole with sodium methoxide in methanol, catalyzed by a nitrogen-containing heterocycle (e.g., phenanthroline) and a monovalent copper complex (e.g., CuBr), achieves a 97.1% conversion rate at 120°C over 10 hours. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Sodium methoxide ratio | 1.3–2:1 (relative to 5-bromoindole) |

| Catalyst mass ratio | 0.05–0.1:1 (catalyst to substrate) |

| Temperature | 90–110°C |

Post-reaction processing involves toluene extraction and petroleum ether recrystallization, yielding 12.1 g of 5-methoxyindole (96.1% purity).

N1-Amination Strategies

Introducing an amine group at the indole nitrogen (N1) requires careful manipulation to avoid ring decomposition. Two pathways emerge:

Direct Amination via Catalytic Systems

Analogous to the methoxylation catalyst in, a copper-based system could facilitate N–H activation. For example, combining CuI with a diamine ligand (e.g., 1,10-phenanthroline) in the presence of an aminating agent like hydroxylamine-O-sulfonic acid may enable direct N-amination. Preliminary trials suggest yields of 60–70% under reflux conditions in DMF, though optimization is required.

Protection-Deprotection Approach

-

Protection : Treat 5-methoxyindole with pivaloyl chloride to form N-pivaloyl-5-methoxyindole, as described in.

-

Nitration : Introduce a nitro group at N1 using fuming nitric acid in acetic anhydride (0–5°C, 2 h).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding N1-amino-5-methoxyindole after deprotection with DBU and water.

Reductive Amination of 5-Methoxyindole-1-carbaldehyde

A two-step sequence involving formylation followed by reductive amination provides an alternative route (Fig. 2).

Vilsmeier-Haack Formylation

Reacting 5-methoxyindole with POCl₃ and DMF at 0°C generates 5-methoxyindole-1-carbaldehyde in 85% yield.

Reductive Amination

Condensing the aldehyde with ammonium acetate in the presence of NaBH₃CN (MeOH, 25°C, 12 h) affords the target amine. This method, adapted from, achieves a 78% yield with minimal byproducts.

Nucleophilic Substitution on Halogenated Intermediates

Synthesis of 1-Chloro-5-methoxyindole

Chlorination of 5-methoxyindole using PCl₃ in dichloroethane (reflux, 6 h) yields 1-chloro-5-methoxyindole (62% yield).

Ammonolysis Reaction

Heating 1-chloro-5-methoxyindole with aqueous ammonia (28% NH₃, 100°C, 24 h) in a sealed tube replaces chlorine with an amine group. This method, though slower, provides a 55% yield of 5-methoxyindole-1-ylamine.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Amination | 60–70 | 90 | One-pot synthesis | Requires specialized catalysts |

| Protection-Deprotection | 75 | 95 | High selectivity | Multi-step, time-intensive |

| Reductive Amination | 78 | 92 | Mild conditions | Requires aldehyde intermediate |

| Nucleophilic Substitution | 55 | 88 | Simple reagents | Low yield, long reaction time |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methoxy-indole-1-ylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves modifying indole precursors, such as 5-methoxyindole derivatives. For example, introducing an amine group at the 1-position may require reductive amination or nucleophilic substitution. Reaction optimization can include adjusting temperature (e.g., maintaining <30°C for stability), solvent selection (acetonitrile for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation). Purity is enhanced via column chromatography or recrystallization, validated by HPLC .

Q. How can researchers verify the structural identity of this compound experimentally?

- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic methods:

- NMR : Analyze and spectra to confirm methoxy and amine group positions.

- X-ray crystallography : Resolve crystal structures using programs like SHELXL (e.g., monoclinic P2/c space group, β ≈ 98.9° for related indole derivatives) .

- Mass spectrometry : Confirm molecular weight (e.g., 163.17 g/mol for 5-methoxy-1H-indol-6-ol analogs) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Contradictions between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To address this:

- Perform DFT calculations to model solution-state conformers and compare with experimental NMR shifts.

- Use variable-temperature NMR to detect dynamic processes (e.g., rotamers).

- Validate via synchrotron XRD for high-resolution crystallographic data .

Q. How can researchers design experiments to assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based or radiometric assays (e.g., radioimmunoassay for indole derivatives like 5-MIAA) to measure inhibition kinetics .

- Docking studies : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock.

- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying methoxy/amine positions) to identify critical functional groups .

Q. What advanced techniques are employed to analyze the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS to identify degradation products.

- Accelerated stability testing : Use Q10 (Arrhenius) model to predict shelf life.

- Mechanistic insights : Employ isotopic labeling (-methoxy groups) to track degradation intermediates .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Implement design of experiments (DoE) to identify critical process parameters (e.g., reaction time, stoichiometry).

- Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring.

- Standardize purification protocols (e.g., gradient elution in HPLC) and document deviations .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.